molecular formula C13H27N3O B2755835 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine CAS No. 864419-37-4

1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine

Cat. No.: B2755835
CAS No.: 864419-37-4
M. Wt: 241.379
InChI Key: SPBUAXFQMXMLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine is an organic compound with the molecular formula C13H27N3O. It is a derivative of piperidine and morpholine, featuring a piperidine ring substituted with a methyl group and a morpholine ring attached via a propyl chain .

Preparation Methods

The synthesis of 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine can be compared with similar compounds such as:

    N-Methyl-3-morpholin-4-ylpropan-1-amine: Similar structure but lacks the piperidine ring.

    1-methyl-2-(4-morpholinyl)ethyl diphenylacetate: Contains a diphenylacetate group instead of the piperidine ring.

    4-(1-Piperidin-4-ylethyl)morpholine: Similar structure but with different substitution patterns

These comparisons highlight the unique structural features of this compound, particularly its combination of piperidine and morpholine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-15-7-3-13(4-8-15)14-5-2-6-16-9-11-17-12-10-16/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBUAXFQMXMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.